molecular formula C17H25N3O B7058569 4-[[1-(2-Hydroxypropyl)piperidin-4-yl]methyl-methylamino]benzonitrile

4-[[1-(2-Hydroxypropyl)piperidin-4-yl]methyl-methylamino]benzonitrile

Cat. No.: B7058569
M. Wt: 287.4 g/mol
InChI Key: ZUXXFISUBPDSSA-UHFFFAOYSA-N
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Description

4-[[1-(2-Hydroxypropyl)piperidin-4-yl]methyl-methylamino]benzonitrile is a complex organic compound that features a piperidine ring, a benzonitrile group, and a hydroxypropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[1-(2-Hydroxypropyl)piperidin-4-yl]methyl-methylamino]benzonitrile typically involves multi-step organic reactions. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[[1-(2-Hydroxypropyl)piperidin-4-yl]methyl-methylamino]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield ketones, while reduction of the nitrile group can yield primary amines.

Scientific Research Applications

4-[[1-(2-Hydroxypropyl)piperidin-4-yl]methyl-methylamino]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[1-(2-Hydroxypropyl)piperidin-4-yl]methyl-methylamino]benzonitrile involves its interaction with specific molecular targets. The piperidine ring and benzonitrile group may interact with enzymes or receptors, modulating their activity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[[1-(2-hydroxypropyl)piperidin-4-yl]methyl-methylamino]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-14(21)12-20-9-7-16(8-10-20)13-19(2)17-5-3-15(11-18)4-6-17/h3-6,14,16,21H,7-10,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXXFISUBPDSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC(CC1)CN(C)C2=CC=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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